molecular formula C18H22N2O2 B7793668 (2S)-2-amino-4-methyl-N-(4-phenoxyphenyl)pentanamide

(2S)-2-amino-4-methyl-N-(4-phenoxyphenyl)pentanamide

Cat. No.: B7793668
M. Wt: 298.4 g/mol
InChI Key: MTSPMSPHSCYSRY-KRWDZBQOSA-N
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Description

(2S)-2-Amino-4-methyl-N-(4-phenoxyphenyl)pentanamide is a chiral amino acid derivative characterized by a leucine backbone (2S-configuration) and an N-substituted 4-phenoxyphenyl group. The compound’s structure includes:

  • A 2-amino-4-methylpentanamide core (derived from L-leucine).
  • A 4-phenoxyphenyl substituent on the amide nitrogen, introducing aromaticity and hydrophobicity.

This compound is part of a broader class of amides studied for applications in medicinal chemistry, enzyme substrates, and pharmacological probes. Its structural features influence solubility, bioavailability, and target binding, making it a focal point for comparisons with analogs.

Properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(4-phenoxyphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)12-17(19)18(21)20-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11,13,17H,12,19H2,1-2H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSPMSPHSCYSRY-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-amino-4-methyl-N-(4-phenoxyphenyl)pentanamide, also known as a ketoamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer treatment and proteasome inhibition. This article reviews the compound's biological activity, structural modifications, and related case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenoxyphenyl moiety. This configuration is crucial for its biological activity. The IUPAC name reflects its stereochemistry and functional groups:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O2

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Proteasome InhibitionInhibits chymotrypsin-like activity in β5 subunit
Anticancer ActivityInduces apoptosis in various cancer cell lines
SelectivityShows selectivity towards specific protease targets

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the SAR of this compound and its derivatives. Modifications to the phenyl group and other substituents have been explored to enhance potency and selectivity.

Key Findings:

  • Substituent Effects : Variations at the para position of the phenyl group significantly affect inhibitory potency against proteasome activity.
  • Head Group Modifications : Compounds with different substituents at the head group demonstrated varying levels of activity, indicating that structural optimization can lead to improved biological efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound exhibited potent cytotoxic effects against MV4-11 leukemia cells, with higher activity compared to other ketoamide derivatives .
  • Proteasome Inhibition Assays : In vitro assays confirmed that this compound effectively inhibited chymotrypsin-like activity in a concentration-dependent manner, with IC50 values indicating strong potency .

Table 2: IC50 Values for Proteasome Inhibition

CompoundIC50 Value (µM)Cell LineReference
This compound0.6MV4-11 leukemia
BSc21891.2Various Cancer Lines

Comparison with Similar Compounds

Structural and Electronic Differences

  • Aromatic vs. Heterocyclic Substituents: The 4-phenoxyphenyl group in the target compound provides bulkiness and moderate hydrophobicity, favoring interactions with hydrophobic protein pockets. In contrast, the 2-thiazolyl group () introduces polarity and hydrogen-bonding capacity. The 7-coumarinyl substituent () adds fluorescence, enabling real-time monitoring of enzymatic cleavage.
  • Electron-Donating vs. The 4-nitrophenyl group () is strongly electron-withdrawing, making it suitable for UV/Vis-based assays but less ideal for in vivo applications due to reactivity.

Pharmacological and Biochemical Implications

  • Enzyme Substrates: Coumarin- and naphthyl-substituted analogs () are widely used as fluorogenic/colorimetric substrates for aminopeptidases. The target compound lacks such tags, suggesting non-fluorescent applications (e.g., inhibition). The nitro derivative () is a protease substrate due to its chromogenic properties.
  • Binding Affinity and Selectivity :

    • The 2-naphthyl group () enhances binding to hydrophobic enzyme pockets, whereas the 1-phenylethyl group () may reduce steric hindrance, improving access to active sites.

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